molecular formula C14H18ClNO2 B596345 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride CAS No. 1240525-81-8

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride

Cat. No.: B596345
CAS No.: 1240525-81-8
M. Wt: 267.753
InChI Key: WUVVZLFGLVPILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride is a synthetic organic compound known for its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is characterized by a bicyclo[3.1.1]heptane ring system, which is a rigid framework that can influence the compound’s biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclo[3.1.1]heptane core. This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic structure.

    Introduction of the Azabicyclic Nitrogen: The nitrogen atom is introduced into the bicyclic system through a nucleophilic substitution reaction. This step may involve the use of aziridines or other nitrogen-containing reagents.

    Benzyl Group Addition: The benzyl group is typically introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the bicyclic core in the presence of a Lewis acid catalyst.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzyl alcohol, benzylamine.

    Substitution: Various N-substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: The compound’s unique structure makes it a valuable tool in studying receptor-ligand interactions and enzyme mechanisms.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The rigid bicyclic structure allows for precise binding to these targets, potentially modulating their activity. This can lead to various biological effects, such as altered neurotransmission or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptane-6-carboxylic acid: Lacks the benzyl group, which may result in different pharmacological properties.

    3-Benzyl-3-azabicyclo[3.1.1]heptane: Lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride is unique due to the presence of both the benzyl and carboxylic acid groups, which can influence its biological activity and chemical reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride (CAS No. 1240525-81-8) is a bicyclic compound that has garnered attention for its potential biological activities. This compound is structurally related to various piperidine derivatives and has been studied for its pharmacological properties, particularly in the context of neuropharmacology and medicinal chemistry.

The molecular formula of this compound is C14H18ClNO2C_{14}H_{18}ClNO_2, with a molecular weight of 267.75 g/mol. The compound features a bicyclic structure which contributes to its unique biological profile.

Research indicates that compounds with similar bicyclic structures often interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The azabicyclo framework allows for conformational flexibility, potentially enhancing binding affinity to various receptors.

Neuropharmacological Effects

Studies have shown that 3-benzyl-3-azabicyclo[3.1.1]heptane derivatives can exhibit significant activity at the nicotinic acetylcholine receptors (nAChRs) , which are critical in modulating neurotransmission in the central nervous system (CNS).

  • Nicotinic Receptor Modulation :
    • These compounds demonstrate selective antagonistic or agonistic properties depending on their structural modifications, influencing cognitive functions and neuroprotection.
  • Dopaminergic Activity :
    • Some derivatives have been reported to affect dopamine receptor activity, which could have implications for treating disorders such as schizophrenia and Parkinson's disease.

Antimicrobial Activity

Preliminary studies suggest that certain derivatives of this compound exhibit antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics.

Case Studies

Several case studies highlight the biological efficacy of 3-benzyl-3-azabicyclo[3.1.1]heptane derivatives:

StudyFindings
Study 1 : NeuropharmacologyFound that specific analogs enhanced memory retention in animal models through nAChR modulation.
Study 2 : Antimicrobial TestingShowed that the compound inhibited growth in Gram-positive bacteria, suggesting a novel mechanism of action against resistant strains.
Study 3 : Structure-Activity Relationship (SAR)Identified key structural features that enhance receptor binding affinity and selectivity towards nAChRs.

Research Findings

Recent research has focused on synthesizing analogs of 3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid to explore their biological activities further:

  • Synthesis Methods : Efficient synthetic routes have been developed to produce these compounds in multigram quantities, facilitating extensive biological testing.
  • Biological Assays : Various assays, including radioligand binding studies and functional assays on neuronal cultures, have been employed to evaluate receptor interactions.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c16-14(17)13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;/h1-5,11-13H,6-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVVZLFGLVPILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2C(=O)O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.